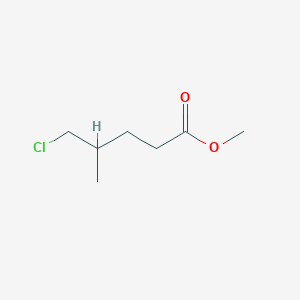
Methyl 5-chloro-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H13ClO2 It is a methyl ester derivative of 5-chloro-4-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-methylpentanoate can be synthesized through the esterification of 5-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 5-chloro-4-methylpentanoic acid.
Reduction: 5-chloro-4-methylpentanol.
Substitution: Various substituted methyl 5-chloro-4-methylpentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways involving esterases and other enzymes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions.
Comparison with Similar Compounds
Methyl pentanoate:
Ethyl pentanoate: The ethyl ester of pentanoic acid, used in similar applications as methyl pentanoate.
Uniqueness: Methyl 5-chloro-4-methylpentanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential for further functionalization compared to its non-chlorinated counterparts.
Biological Activity
Methyl 5-chloro-4-methylpentanoate is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
This compound is an ester derived from the reaction of 5-chloro-4-methylpentanoic acid and methanol. Its molecular formula is C8H15ClO2, and it features a chloro substituent on the pentanoic acid backbone, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that chlorinated compounds can possess significant antibacterial effects against various strains of bacteria. The presence of chlorine in the structure is often linked to enhanced biological activity due to increased lipophilicity and reactivity with microbial membranes.
Anticancer Activity
The potential anticancer properties of this compound are supported by studies on related compounds. For example, certain chlorinated esters have been found to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Table 1: Summary of Biological Activities of Related Compounds
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK) and matrix metalloproteinases (MMP).
- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds often lead to oxidative stress in cells, which can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antibacterial Activity : A study demonstrated that chlorinated esters exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Evaluation : Another study assessed the cytotoxic effects of a series of chlorinated esters on MCF-7 breast cancer cells, finding IC50 values between 10 µM and 50 µM, indicating moderate potency.
Properties
Molecular Formula |
C7H13ClO2 |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
methyl 5-chloro-4-methylpentanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
ULAUPLYCIYQKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















